Ac4GalNAz

Description

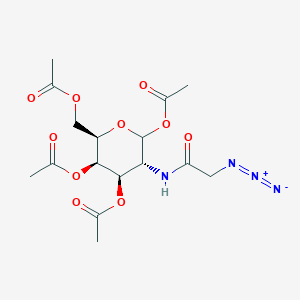

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMISDAXLUIXKM-YJUJGKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac4GalNAz: An In-depth Technical Guide to Metabolic Glycoengineering

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) is a powerful chemical tool for the study of protein glycosylation, a post-translational modification integral to a myriad of cellular functions. As a cell-permeable analog of N-acetylgalactosamine (GalNAc), this compound enables the metabolic labeling of glycans. Its incorporated bioorthogonal azide group serves as a chemical handle for subsequent visualization and proteomic analysis via highly specific "click chemistry" reactions. This guide provides a comprehensive overview of the core principles, mechanism of action, experimental protocols, and applications of this compound in metabolic glycoengineering.

Introduction to this compound

This compound is a synthetic, tetraacetylated derivative of N-azidoacetylgalactosamine (GalNAz). The four acetyl groups enhance its lipophilicity, allowing for efficient passage across the cell membrane.[1] Once inside the cell, it serves as a metabolic precursor for the incorporation of an azide-modified sugar into cellular glycans. This technique, known as metabolic glycoengineering, provides a non-radioactive method to study the dynamics of glycosylation in living systems.[2][3] The key feature of this compound is the azide moiety, a bioorthogonal functional group that is virtually absent in biological systems, ensuring that subsequent chemical reactions are highly specific and do not interfere with native cellular processes.[4]

Mechanism of Action

The utility of this compound as a metabolic reporter lies in its multi-step processing by endogenous cellular machinery.

Cellular Uptake and Deacetylation

The acetyl groups of this compound facilitate its passive diffusion across the cell membrane.[1] Upon entering the cytoplasm, non-specific intracellular carboxyesterases hydrolyze the acetyl groups, yielding N-azidoacetylgalactosamine (GalNAz).

Metabolic Incorporation into Glycans

The resulting GalNAz molecule enters the hexosamine salvage pathway, where it is treated as an analog of the natural sugar N-acetylgalactosamine (GalNAc). The pathway involves the following key steps:

-

Conversion to UDP-GalNAz: GalNAz is converted to UDP-N-azidoacetylgalactosamine (UDP-GalNAz), the activated sugar donor.

-

Epimerization to UDP-GlcNAz: A crucial step in the metabolic fate of this compound is the action of the enzyme UDP-galactose 4-epimerase (GALE), which can interconvert UDP-GalNAz and its C4 epimer, UDP-N-azidoacetylglucosamine (UDP-GlcNAz). This epimerization is significant as it allows this compound to serve as a metabolic precursor for glycans that utilize both GalNAc and N-acetylglucosamine (GlcNAc).

-

Incorporation into Glycoproteins:

-

Mucin-type O-linked Glycans: UDP-GalNAz is used by polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) to incorporate GalNAz into mucin-type O-linked glycoproteins, which are abundant on the cell surface and in secreted proteins.

-

O-GlcNAcylation: UDP-GlcNAz is the substrate for O-GlcNAc transferase (OGT), which catalyzes the attachment of a single GlcNAz moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process, known as O-GlcNAcylation, is a dynamic regulatory post-translational modification akin to phosphorylation.

-

The following diagram illustrates the metabolic pathway of this compound:

Bioorthogonal Ligation for Detection

The azide group introduced into glycans serves as a bioorthogonal chemical reporter that can be specifically and covalently labeled with a probe containing a complementary reactive group. This detection step is typically achieved through "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

CuAAC: This highly efficient reaction requires a copper(I) catalyst to ligate the azide to a terminal alkyne-containing probe (e.g., a fluorophore or biotin). While effective, the copper catalyst can be toxic to cells, making it more suitable for fixed cells or cell lysates.

-

SPAAC: This "copper-free" click chemistry utilizes a strained cyclooctyne (e.g., DBCO) that reacts spontaneously with the azide. SPAAC is biocompatible and can be performed on living cells and even in vivo.

The following diagram illustrates the experimental workflow for metabolic labeling and detection:

Quantitative Data and Labeling Efficiency

The efficiency of this compound incorporation can vary depending on the cell type, concentration, and incubation time.

| Parameter | Recommended Range | Notes | Reference(s) |

| Concentration for Cultured Cells | 25-75 µM | Higher concentrations can be cytotoxic. Optimal concentration should be determined empirically for each cell line. | |

| Incubation Time | 24-72 hours | Longer incubation times generally lead to increased labeling. | |

| Alkyne Probe Concentration (CuAAC) | 2-40 µM | Titration is recommended to balance signal intensity and background. | |

| Alkyne Probe Concentration (SPAAC) | 20-50 µM | Optimal concentrations can vary based on the specific cyclooctyne probe used. |

Comparison of Labeling Efficiency:

| Reagent | Cell Line | Method of Analysis | Key Finding | Reference(s) |

| This compound | CHO | Flow Cytometry | 30-fold higher cell surface fluorescence compared to Ac4GlcNAz. | |

| Ac4GlcNAz | CHO | Flow Cytometry | Significantly lower cell surface labeling compared to this compound. | |

| Ac4ManNAz | hUCB-EPCs | Western Blot | Higher labeling efficiency compared to this compound and Ac4GlcNAz in this cell type. |

Experimental Protocols

Metabolic Labeling of Cultured Cells with this compound

-

Cell Seeding: Plate cells in the desired format (e.g., multi-well plates, flasks, or on coverslips) and allow them to adhere and reach 50-70% confluency.

-

Preparation of this compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in sterile DMSO. Store at -20°C.

-

Metabolic Labeling: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (typically 25-50 µM). Include a vehicle-only control (DMSO).

-

Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO2).

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated this compound. The cells are now ready for downstream applications.

Detection of Labeled Glycoproteins by Fluorescence Microscopy (CuAAC)

-

Metabolic Labeling: Label cells grown on coverslips with this compound as described in Protocol 4.1.

-

Cell Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

Wash three times with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the click reaction cocktail. A typical cocktail for one coverslip includes:

-

PBS

-

Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne) to a final concentration of 2-20 µM.

-

THPTA (100 mM stock)

-

Copper (II) sulfate (20 mM stock)

-

Sodium ascorbate (300 mM stock, freshly prepared)

-

-

Incubate the coverslips with the click reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

(Optional) Stain nuclei with a DNA dye such as DAPI.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging: Visualize the fluorescently labeled glycoproteins using a fluorescence microscope.

Detection of Labeled Glycoproteins by Western Blot

-

Metabolic Labeling and Cell Lysis:

-

Label cells with this compound as described in Protocol 4.1.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

-

-

Click Chemistry on Cell Lysate:

-

In a microfuge tube, combine 20-50 µg of protein lysate with PBS.

-

Add the alkyne-biotin probe to a final concentration of 20-50 µM.

-

Add the click chemistry reagents (THPTA, copper (II) sulfate, and sodium ascorbate) as described in Protocol 4.2.

-

Incubate for 1 hour at room temperature.

-

-

Protein Precipitation: Precipitate the protein using a methanol/chloroform extraction to remove excess reagents.

-

SDS-PAGE and Transfer:

-

Resuspend the protein pellet in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a streptavidin-HRP conjugate (or a fluorescently tagged streptavidin) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an appropriate chemiluminescent substrate or by fluorescence imaging.

-

Applications in Research and Drug Development

This compound has become an invaluable tool in various areas of biological research.

Studying O-GlcNAc Signaling Pathways

O-GlcNAcylation is a key regulator of numerous signaling pathways, and its dysregulation is implicated in diseases such as cancer, diabetes, and neurodegenerative disorders. This compound, through its conversion to UDP-GlcNAz, allows for the metabolic labeling and subsequent identification of O-GlcNAcylated proteins. For example, in the insulin signaling pathway, O-GlcNAcylation of key proteins can attenuate signal transduction. Using this compound, researchers can identify which proteins in this cascade are O-GlcNAcylated, quantify changes in O-GlcNAcylation levels in response to stimuli, and elucidate the functional consequences of these modifications.

Other Applications

-

Glycoprotein Trafficking: Visualizing the localization and movement of newly synthesized glycoproteins within the cell.

-

Cell Surface Glycan Profiling: Identifying and quantifying the repertoire of glycoproteins on the cell surface.

-

In Vivo Imaging: While more challenging, this compound and related azido sugars have been used for metabolic labeling in living organisms, such as mice, to study glycosylation in the context of a whole animal.

Conclusion

Metabolic glycoengineering with this compound is a versatile and robust technique for investigating the complex world of protein glycosylation. Its ability to label both mucin-type O-glycans and O-GlcNAc modifications, combined with the specificity of click chemistry, provides a powerful platform for the visualization, identification, and quantification of glycoproteins in living systems. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute experiments using this compound, ultimately contributing to a deeper understanding of the roles of glycosylation in health and disease.

References

The Azide Switch: A Technical Guide to Ac4GalNAz-Mediated Metabolic Glycan Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the mechanism of action of N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz), a cornerstone reagent in the field of metabolic glycoengineering. We will explore its metabolic journey, enzymatic processing, and ultimate incorporation into cellular glycans, providing a comprehensive resource for researchers leveraging this powerful tool for the study of glycosylation in health and disease.

Introduction to Metabolic Glycoengineering with this compound

Metabolic glycoengineering is a powerful technique that enables the introduction of bioorthogonal chemical reporters into cellular glycans.[1] this compound, a synthetic, cell-permeable analog of N-acetylgalactosamine (GalNAc), serves as a key metabolic precursor for this process.[2][3] Its utility lies in the introduction of a bioorthogonal azide group into nascent glycans, which can be subsequently and specifically modified with reporter molecules like fluorescent dyes or biotin via "click chemistry".[3][4] This allows for the visualization, enrichment, and proteomic analysis of glycosylated proteins.

The Metabolic Pathway of this compound

The journey of this compound from a synthetic precursor to a component of cellular glycans involves a series of well-defined enzymatic steps within the cell's natural metabolic pathways.

Cellular Uptake and Deacetylation

As a tetraacetylated monosaccharide, this compound readily permeates the cell membrane. Once inside the cell, cytosolic esterases efficiently remove the four acetyl groups, yielding N-azidoacetylgalactosamine (GalNAz). This deacetylation step is crucial for its subsequent recognition and processing by the cellular glycosylation machinery.

Conversion to an Activated Sugar Nucleotide

The deacetylated GalNAz enters the hexosamine salvage pathway. Here, it is converted into the activated nucleotide sugar, UDP-N-azidoacetylgalactosamine (UDP-GalNAz). This two-step process is catalyzed by the enzymes of the GalNAc salvage pathway.

The Epimerization Crossroads: UDP-GalNAz to UDP-GlcNAz

A critical juncture in the metabolic fate of UDP-GalNAz is its potential epimerization to UDP-N-azidoacetylglucosamine (UDP-GlcNAz). This reversible reaction is catalyzed by the enzyme UDP-galactose 4'-epimerase (GALE). This metabolic cross-talk is a key feature of this compound's mechanism, allowing it to serve as a precursor for labeling both GalNAc- and GlcNAc-containing glycans. Studies have shown that in some human cell types, the equilibrium between UDP-GalNAz and UDP-GlcNAz favors the formation of UDP-GlcNAz, with an approximate 1:3 ratio.

Incorporation into Glycans by Glycosyltransferases

The resulting azide-containing sugar nucleotides, UDP-GalNAz and UDP-GlcNAz, are recognized as substrates by various glycosyltransferases. These enzymes catalyze the transfer of the azido-sugar from the UDP donor to target proteins and lipids. Specifically:

-

UDP-GalNAz is utilized by polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) to initiate mucin-type O-linked glycosylation on serine and threonine residues of proteins in the secretory pathway.

-

UDP-GlcNAz is used by O-GlcNAc transferase (OGT) to modify nuclear and cytoplasmic proteins with O-linked β-N-azidoacetylglucosamine (O-GlcNAz).

This dual labeling capability makes this compound a versatile tool for studying both major classes of O-linked glycosylation.

Quantitative Data Summary

The efficiency of this compound labeling is influenced by factors such as cell type, incubation time, and concentration. The following tables summarize key quantitative data from various studies.

Table 1: Typical Concentrations and Incubation Times for Metabolic Labeling

| Cell Line/System | This compound Concentration (µM) | Incubation Time | Reference(s) |

| Various Mammalian Cell Lines | 25 - 75 | 48 hours | |

| CHO Cells | 50 | 2 days | |

| K-562 GALE-KO Cells | 10 | Not specified | |

| HeLa Cells | 200 | 48 hours | |

| hUCB-EPCs | 10, 20, 50 | Not specified |

Table 2: Comparative Labeling Efficiency of this compound

| Comparison Reagent | Cell Line | Method of Analysis | Key Finding | Reference(s) |

| Ac4GlcNAz | CHO | Flow Cytometry | This compound resulted in 30-fold higher cell surface fluorescence. | |

| Ac4GlcNAz | CHO | Western Blot | This compound showed robust labeling of nucleocytoplasmic proteins, while Ac4GlcNAz labeling was weak. | |

| GalNAzMe | K-562 | Flow Cytometry | This compound exhibited higher overall cell surface labeling intensity. | |

| Ac4ManNAz | K-562 | Flow Cytometry | Ac4ManNAz is a more specific precursor for labeling sialic acids. |

Experimental Protocols

Detailed methodologies are crucial for reproducible results in metabolic glycoengineering experiments.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol outlines the general procedure for labeling glycoproteins in cultured mammalian cells.

Materials:

-

This compound

-

Sterile DMSO

-

Complete cell culture medium

-

Cultured mammalian cells

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a stock solution (e.g., 10-50 mM). Store at -20°C.

-

Cell Seeding: Seed cells in the appropriate culture vessels and allow them to reach the desired confluency (typically 50-80%).

-

Metabolic Labeling: Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 25-75 µM). Remove the existing medium and replace it with the this compound-containing medium.

-

Incubation: Culture the cells for 24-72 hours to permit the metabolic incorporation of GalNAz.

-

Cell Harvesting: Following incubation, wash the cells with ice-cold PBS to remove unincorporated this compound. Harvest the cells by scraping or trypsinization. Pellet the cells by centrifugation and proceed to downstream analysis.

Protocol 2: Detection of Azide-Labeled Glycoproteins via Click Chemistry

The azide group introduced by this compound serves as a bioorthogonal handle for covalent ligation to a reporter molecule using click chemistry. The two most common methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

4.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This highly efficient reaction involves the use of a copper(I) catalyst to ligate an alkyne-functionalized probe to the azide-modified glycan.

Materials:

-

Cell lysate containing azide-labeled proteins

-

Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

Procedure (for cell lysates):

-

Prepare CuAAC Reaction Cocktail: Freshly prepare a master mix containing the alkyne probe, TCEP, TBTA, and CuSO4.

-

Reaction: Add the CuAAC cocktail to the cell lysate. Incubate for 1 hour at room temperature, protected from light.

-

Sample Preparation: Precipitate the proteins, resuspend the pellet in SDS-PAGE sample buffer, and analyze by in-gel fluorescence or Western blot.

4.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne probe, making it suitable for live-cell imaging.

Materials:

-

Metabolically labeled live cells

-

Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)

-

Cell culture medium or PBS

Procedure (for live cells):

-

Probe Incubation: Add the cyclooctyne-fluorophore probe to the culture medium at a final concentration of 10-50 µM. Incubate the cells for 30-60 minutes at 37°C.

-

Washing: Remove the probe-containing medium and wash the cells several times with fresh medium or PBS to remove excess probe.

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core metabolic pathway of this compound and a typical experimental workflow.

Caption: Metabolic pathway of this compound.

Caption: Experimental workflow for this compound labeling.

Off-Target Effects and Considerations

While this compound is a powerful tool, it is essential to be aware of potential off-target effects. The epimerization to UDP-GlcNAz means that this compound is not exclusively a reporter for GalNAc-containing glycans. For studies requiring specific labeling of O-GalNAc glycans without cross-talk to O-GlcNAc, alternative strategies such as using GALE-deficient cell lines or more specific chemical reporters like GalNAzMe may be necessary. Additionally, as with any metabolic labeling reagent, high concentrations may have cytotoxic effects, and therefore, optimal concentrations should be determined empirically for each cell type and experimental system.

Conclusion

This compound has proven to be an invaluable tool for the study of glycosylation, enabling researchers to probe the roles of O-linked glycans in a wide range of biological processes. Its mechanism of action, centered on the cellular salvage pathway and the key epimerization step, allows for the versatile labeling of both mucin-type O-glycans and O-GlcNAc modifications. By understanding the intricacies of its metabolic fate and employing the appropriate experimental protocols, researchers can continue to unlock new insights into the complex world of the glycome.

References

The Gateway to Glycans: An In-depth Technical Guide to Ac4GalNAz Cell Permeability and Uptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) has become an indispensable tool in the field of chemical glycobiology for the study of protein glycosylation. Its ability to readily enter cells and participate in natural metabolic pathways allows for the bioorthogonal labeling and subsequent analysis of glycans. This technical guide provides a comprehensive overview of the core principles governing this compound cell permeability and uptake, detailed experimental protocols for its application, and a summary of quantitative data to aid in experimental design.

The Critical Role of Tetra-acetylation in Cell Permeability

The journey of this compound into the cell begins with a crucial chemical modification: the addition of four acetyl groups. Monosaccharides like N-azidoacetylgalactosamine (GalNAz) are inherently polar due to their hydroxyl groups, which significantly hinders their ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. The tetra-acetylation of GalNAz to form this compound masks these polar hydroxyl groups, rendering the molecule more lipophilic and thus, cell-permeable[1][2].

This "pro-drug" strategy is fundamental to its utility. Once this compound traverses the cell membrane and enters the cytoplasm, it is acted upon by non-specific cytosolic esterases. These enzymes efficiently remove the acetyl groups, liberating GalNAz and trapping it within the cell[1][2][3]. This intracellular release of the active, azide-tagged sugar is the first committed step in its metabolic journey.

Intracellular Trafficking and Metabolic Incorporation

Following deacetylation, the liberated GalNAz is processed by the cell's endogenous enzymatic machinery through the GalNAc salvage pathway. This pathway naturally processes N-acetylgalactosamine (GalNAc). GalNAz is first converted to GalNAz-1-phosphate and subsequently to UDP-GalNAz.

A key feature of this compound metabolism is the action of the enzyme UDP-galactose 4-epimerase (GALE). GALE can interconvert UDP-GalNAz and UDP-N-azidoacetylglucosamine (UDP-GlcNAz). This enzymatic conversion is significant because it allows this compound to serve as a precursor for labeling not only mucin-type O-linked glycans, which are initiated by the addition of GalNAc, but also O-GlcNAcylated proteins, which are modified with N-acetylglucosamine (GlcNAc).

The azide group, being a bioorthogonal chemical handle, is then available for "click chemistry" reactions. This allows for the specific attachment of probes for visualization, enrichment, and proteomic analysis of the modified glycoproteins.

Quantitative Data on this compound Uptake and Labeling

The efficiency of this compound uptake and subsequent incorporation into glycans can be influenced by several factors, including cell type, concentration, and incubation time. The following tables summarize quantitative data from various studies.

| Parameter | Cell Line | Value/Observation | Reference |

| Recommended Concentration for Labeling | General (Cultured Mammalian Cells) | 25-75 μM | |

| Saturation Concentration | CHO cells | Saturation of cell-surface azides occurs at approximately 50 μM. | |

| Optimal Concentration for Minimal Cytotoxicity | Various cell lines | 10 μM is suggested for cell labeling and tracking with minimal effects on cellular systems. | |

| Comparative Labeling Efficiency | CHO cells | This compound shows significantly higher labeling of cell surface azides compared to Ac4GlcNAz. | |

| Cytotoxicity | Various cell lines | High concentrations can exhibit cytotoxicity. | |

| hUCB-EPCs | Concentrations above 20 μM significantly decrease cell viability. | ||

| Primary hippocampal neurons | 50 μM can suppress neurite outgrowth and be cytotoxic. |

Experimental Protocols

Metabolic Labeling of Glycoproteins in Cultured Mammalian Cells

This protocol outlines the general procedure for introducing this compound to cultured cells for metabolic incorporation into glycoproteins.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Cultured mammalian cells in logarithmic growth phase

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 50 mM. For example, add 232.4 µL of DMSO to 5 mg of this compound. Store the stock solution in small aliquots at -20°C and avoid repeated freeze-thaw cycles.

-

Cell Seeding: Plate cells at a density that will ensure they are sub-confluent at the time of harvesting.

-

Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of this compound (typically 25-75 μM). Dilute the this compound stock solution directly into the pre-warmed culture medium. Prepare a negative control medium containing the same concentration of DMSO used for the this compound stock.

-

Metabolic Labeling: Aspirate the old medium from the cells and wash once with Phosphate-Buffered Saline (PBS). Add the prepared labeling medium or control medium to the cells.

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

Detection of Azide-Labeled Glycoproteins by Flow Cytometry

This method allows for the quantification of this compound incorporation into cell surface glycoproteins.

Materials:

-

Metabolically labeled cells (from Protocol 4.1)

-

Phosphine-FLAG probe

-

FITC-labeled anti-FLAG monoclonal antibody

-

Flow cytometer

Procedure:

-

Harvest and Wash: Harvest the metabolically labeled and control cells. Wash the cells with PBS.

-

React with Phosphine-FLAG: Resuspend the cells in a solution containing a phosphine-FLAG probe and incubate to allow the Staudinger ligation to occur between the azide on the glycoproteins and the phosphine of the probe.

-

Antibody Staining: Wash the cells to remove excess phosphine-FLAG probe. Resuspend the cells in a solution containing a FITC-labeled anti-FLAG monoclonal antibody and incubate to allow binding to the FLAG epitope.

-

Flow Cytometry Analysis: Wash the cells to remove unbound antibody. Resuspend the cells in an appropriate buffer and analyze by flow cytometry, measuring the fluorescence intensity in the FITC channel.

Visualizing the Process: Pathways and Workflows

Metabolic Pathway of this compound

The following diagram illustrates the intracellular journey of this compound from cell entry to its incorporation into glycoproteins.

References

Ac4GalNAz as a Chemical Reporter for Glycosylation Studies: An In-depth Technical Guide

Abstract

Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes.[1] Dysregulation of glycosylation is implicated in numerous diseases, making the study of glycans a significant area of research for scientists and drug development professionals.[1] This technical guide provides a comprehensive overview of Tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz), a powerful chemical reporter for the study of O-linked glycosylation.[2][3] We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data for optimal use, and discuss its applications in elucidating complex biological systems.

Introduction to this compound

This compound is a synthetic, cell-permeable analog of N-acetylgalactosamine (GalNAc) that has been chemically modified with a bioorthogonal azide group.[2] The tetraacetylated form enhances its ability to cross the cell membrane. Once inside the cell, the acetyl groups are removed by cytosolic esterases, yielding N-azidoacetylgalactosamine (GalNAz). This modified sugar is then processed by the cell's metabolic machinery and incorporated into nascent glycans, primarily mucin-type O-linked glycans and O-GlcNAc modifications. The embedded azide group serves as a chemical "handle" that can be specifically and efficiently tagged with reporter molecules, such as fluorophores or biotin, through bioorthogonal click chemistry reactions. This enables the visualization, enrichment, and identification of glycosylated proteins.

Mechanism of Metabolic Labeling and Bioorthogonal Ligation

The utility of this compound lies in a two-step process: metabolic incorporation followed by bioorthogonal ligation.

2.1. Metabolic Incorporation Pathway

Once deacetylated to GalNAz within the cell, the sugar analog enters the GalNAc salvage pathway. It is converted to UDP-GalNAz, the activated sugar nucleotide donor. Glycosyltransferases then utilize UDP-GalNAz to incorporate GalNAz into two main types of glycans:

-

Mucin-type O-linked glycans: These are found on cell surface and secreted proteins.

-

O-GlcNAc modifications: These are single sugar modifications found on nuclear and cytoplasmic proteins.

A crucial aspect of this compound metabolism is the action of the enzyme UDP-galactose 4-epimerase (GALE), which can interconvert UDP-GalNAz and UDP-N-azidoacetylglucosamine (UDP-GlcNAz). This epimerization allows this compound to also serve as a precursor for labeling O-GlcNAcylated proteins, which are typically modified with N-acetylglucosamine (GlcNAc).

2.2. Bioorthogonal Ligation: Click Chemistry

The azide group introduced by this compound is bioorthogonal, meaning it does not react with native functional groups within the cell. This allows for highly specific labeling using "click chemistry" reactions. The two most common types are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between the azide and a terminal alkyne-containing probe. This reaction requires a copper(I) catalyst, which can be toxic to living cells.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne probe (e.g., DBCO). SPAAC is ideal for live-cell imaging.

Quantitative Data Summary

The optimal conditions for this compound labeling can vary depending on the cell line and experimental goals. It is crucial to optimize these conditions for each specific cell type to achieve sufficient labeling without causing cytotoxicity.

| Parameter | Recommended Range | Cell Line Examples | Notes | References |

| Concentration | 25-75 µM | General recommendation for various mammalian cell lines | A good starting point for optimization. | |

| 10-50 µM | General recommendation | For long-term labeling (>48h) to reduce cellular stress. | ||

| >20 µM | hUCB-EPCs | Higher concentrations showed negative outcomes. | ||

| 50 µM | Jurkat, CHO | Effective concentration for robust labeling. | ||

| 100 µM | CCD841CoN, HT29, HCT116 | Reduced cellular growth by approximately 40%. | ||

| 200 µM | HeLa | Used as a positive control for robust incorporation. | ||

| Incubation Time | 24-72 hours | General recommendation for cultured cells | Labeling generally increases over the first 24 hours. | |

| 30-60 minutes | Live cells (for SPAAC) | For the SPAAC reaction with a cyclooctyne-fluorophore probe. | ||

| 1 hour | Cell lysates (for CuAAC) | For the CuAAC reaction at room temperature. |

Detailed Experimental Protocols

The following protocols provide a general framework for using this compound. Optimization for specific cell types and experimental aims is recommended.

4.1. Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with this compound.

Materials:

-

This compound

-

Sterile DMSO

-

Complete cell culture medium appropriate for the cell line

-

Cell culture plates/flasks

-

Ice-cold Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a stock solution (e.g., 10-50 mM). Store at -20°C.

-

Cell Seeding: Seed cells in the appropriate culture vessel to achieve 50-70% confluency at the time of labeling. Allow cells to adhere for 24 hours.

-

Metabolic Labeling: Dilute the this compound stock solution in complete culture medium to the desired final concentration (typically 25-50 µM). Remove the existing medium and replace it with the this compound-containing medium. As a negative control, treat a separate set of cells with an equivalent volume of DMSO.

-

Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove unincorporated this compound. Harvest cells by scraping or trypsinization. Pellet the cells by centrifugation. The cells are now ready for downstream analysis.

4.2. Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins (CuAAC)

This protocol outlines the detection of azide-labeled proteins in cell lysates using a fluorescent alkyne probe via CuAAC.

Materials:

-

Cell lysate from this compound-labeled cells

-

Alkyne-fluorophore probe (e.g., alkyne-TAMRA)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution

-

Copper(II) sulfate (CuSO4) solution

-

Sodium ascorbate solution

-

SDS-PAGE gels and buffers

-

Fluorescence gel scanner

Procedure:

-

Prepare Cell Lysate: Lyse the harvested cells in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration.

-

Prepare CuAAC Reaction Cocktail: Prepare the click chemistry reaction cocktail. A typical cocktail includes the cell lysate, alkyne-fluorophore, TCEP, TBTA, CuSO4, and freshly prepared sodium ascorbate.

-

Click Reaction: Add the CuAAC cocktail to the cell lysate. Incubate for 1 hour at room temperature, protected from light.

-

Sample Preparation for SDS-PAGE: Precipitate the proteins (e.g., with methanol/chloroform) and resuspend the pellet in SDS-PAGE sample buffer.

-

In-Gel Fluorescence Analysis: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a fluorescence gel scanner. The gel can subsequently be stained with Coomassie blue to visualize total protein.

4.3. Protocol 3: Live-Cell Imaging using SPAAC

This protocol is for the fluorescent labeling of glycoproteins in live cells using copper-free click chemistry.

Materials:

-

This compound-labeled live cells

-

Cyclooctyne-fluorophore probe (e.g., DBCO-488)

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling: Label cells with this compound as described in Protocol 1.

-

SPAAC Reaction: Wash the cells with fresh culture medium. Add the cyclooctyne-fluorophore probe to the culture medium at a final concentration of 10-50 µM. Incubate the cells for 30-60 minutes at 37°C.

-

Washing: Remove the probe-containing medium and wash the cells several times with fresh medium or PBS to remove excess probe.

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

4.4. Protocol 4: Mass Spectrometry Analysis of Glycopeptides

This protocol outlines a general workflow for the enrichment and identification of this compound-labeled glycopeptides by mass spectrometry.

Materials:

-

Cell lysate from this compound-labeled cells

-

Alkyne-biotin probe

-

Streptavidin-coated beads

-

Digestion buffer (e.g., ammonium bicarbonate)

-

Protease (e.g., trypsin)

-

C18 StageTip or similar for desalting

-

LC-MS/MS instrument

Procedure:

-

Click Reaction with Biotin: Perform a CuAAC or SPAAC reaction with an alkyne-biotin probe to tag the azide-labeled glycoproteins.

-

Enrichment of Glycoproteins: Use streptavidin-coated beads to capture the biotinylated glycoproteins.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease like trypsin. Incubate overnight at 37°C to digest the proteins into peptides.

-

Peptide Elution and Desalting: Elute the digested peptides from the beads and desalt them using a C18 StageTip.

-

LC-MS/MS Analysis: Analyze the glycopeptides by LC-MS/MS.

-

Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the glycopeptides. The software should be able to account for the mass shift corresponding to the remnant of the GalNAz-biotin tag on the glycosylated amino acid.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding the application of this compound.

References

The GALE Epimerase-Mediated Conversion of Ac4GalNAz to UDP-GlcNAz: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the metabolic conversion of tetra-acetylated N-azidoacetylgalactosamine (Ac4GalNAz) to uridine diphosphate N-azidoacetylglucosamine (UDP-GlcNAz) facilitated by the UDP-galactose 4'-epimerase (GALE). This pathway is of significant interest to researchers in chemical biology, glycobiology, and drug development as it enables the metabolic labeling of O-GlcNAcylated proteins, which are crucial in various cellular processes. This document outlines the underlying biochemical pathway, presents quantitative data, details experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding of this process.

Introduction: Metabolic Cross-Talk in Glycoengineering

Metabolic glycoengineering is a powerful technique for studying glycosylation in living systems by introducing chemically modified monosaccharide analogs into cellular metabolic pathways. This compound, a cell-permeable analog of N-acetylgalactosamine (GalNAc), is a key tool for investigating O-linked glycosylation. Once inside the cell, this compound is deacetylated to GalNAz and enters the GalNAc salvage pathway, where it is converted to UDP-GalNAz.[1] A pivotal aspect of this compound metabolism is the action of GALE, which interconverts UDP-GalNAz and its C4 epimer, UDP-GlcNAz.[1][2] This epimerization allows this compound to serve as a precursor for labeling O-GlcNAcylated proteins, which are typically modified with N-acetylglucosamine (GlcNAc).[1][3] This metabolic cross-talk has been shown to result in more robust labeling of O-GlcNAcylated proteins compared to using tetra-acetylated N-azidoacetylglucosamine (Ac4GlcNAz) directly.

The Biochemical Pathway: From this compound to UDP-GlcNAz

The conversion of this compound to UDP-GlcNAz involves a series of enzymatic steps within the cell. The pathway can be summarized as follows:

-

Cellular Uptake and Deacetylation: The peracetylated form, this compound, readily crosses the cell membrane. Inside the cell, non-specific esterases remove the acetyl groups to yield GalNAz.

-

GalNAc Salvage Pathway: GalNAz enters the N-acetylgalactosamine salvage pathway. It is first phosphorylated by a kinase to form GalNAz-1-phosphate. Subsequently, a pyrophosphorylase converts GalNAz-1-phosphate to UDP-GalNAz.

-

GALE-Mediated Epimerization: The key step in this metabolic cross-talk is the C4 epimerization of UDP-GalNAz to UDP-GlcNAz by the enzyme UDP-galactose 4'-epimerase (GALE). This reaction is reversible.

-

Incorporation into Glycoproteins: UDP-GlcNAz then serves as a donor substrate for O-GlcNAc transferase (OGT), which attaches the GlcNAz moiety to serine and threonine residues of nuclear and cytoplasmic proteins.

This metabolic route effectively bypasses a rate-limiting step in the GlcNAc salvage pathway that is observed when using Ac4GlcNAz, leading to more efficient production of UDP-GlcNAz and consequently, more robust labeling of O-GlcNAcylated proteins.

Quantitative Data Summary

The efficiency of the conversion of this compound to UDP-GlcNAz and the subsequent labeling of proteins has been quantified in several studies. The following tables summarize key quantitative findings.

Table 1: Typical Concentrations for Metabolic Labeling with this compound

| Cell Line/System | This compound Concentration (µM) | Incubation Time |

| Various Mammalian Cell Lines | 25-75 | 24-72 hours |

| CHO Cells | 50 | 48 hours |

| HeLa Cells | 200 | 48 hours |

| K-562 GALE-KO Cells | 10 | Not specified |

This data is compiled from multiple sources to provide a general guideline for experimental design.

Table 2: Comparison of UDP-Azido Sugar Ratios and Labeling Efficiency

| Precursor | Cell Line | Method of Analysis | Key Finding |

| This compound | Human cells | HPAEC | Approximate 3:1 ratio of UDP-GlcNAz to UDP-GalNAz. |

| This compound | CHO Cells | Flow Cytometry | 30-fold higher cell surface fluorescence compared to Ac4GlcNAz. |

| Ac4GlcNAz | CHO Cells | Flow Cytometry | Significantly lower cell surface labeling compared to this compound. |

| This compound | K-562 Cells | Flow Cytometry | Higher overall cell surface labeling intensity compared to GalNAzMe (a non-epimerizable analog). |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound conversion and subsequent protein labeling.

Metabolic Labeling of Cultured Mammalian Cells with this compound

This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with this compound.

Materials:

-

This compound

-

Sterile DMSO

-

Complete cell culture medium

-

Cultured mammalian cells

-

Appropriate cell culture plates or flasks

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.

-

Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Metabolic Labeling: Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 25-75 µM). Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubation: Culture the cells for 24-72 hours to allow for metabolic incorporation of GalNAz. The optimal incubation time may vary depending on the cell type and experimental goals.

-

Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., lysis for western blotting or fixation for microscopy).

Analysis of UDP-Azido Sugars by HPAEC-PAD

This protocol outlines the general steps for the analysis of intracellular UDP-GalNAz and UDP-GlcNAz levels using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Materials:

-

Metabolically labeled cells

-

Cell lysis buffer

-

Perchloric acid

-

Potassium carbonate

-

HPAEC system with a pulsed amperometric detector

-

Anion-exchange column (e.g., Dionex CarboPac)

-

Aqueous buffers for chromatography (e.g., sodium acetate, sodium hydroxide)

-

UDP-GalNAz and UDP-GlcNAz standards

Procedure:

-

Cell Lysis and Extraction:

-

Harvest metabolically labeled cells and lyse them in a suitable buffer.

-

Precipitate proteins and other macromolecules by adding cold perchloric acid.

-

Centrifuge to pellet the precipitate and collect the supernatant containing the nucleotide sugars.

-

Neutralize the supernatant with potassium carbonate.

-

-

HPAEC-PAD Analysis:

-

Filter the neutralized extract before injection.

-

Inject the sample onto the HPAEC system equipped with an anion-exchange column.

-

Separate the UDP-sugars using a gradient of aqueous buffers (e.g., a sodium acetate gradient in a sodium hydroxide solution).

-

Detect the eluting sugars using the pulsed amperometric detector.

-

-

Quantification:

-

Identify the peaks corresponding to UDP-GalNAz and UDP-GlcNAz by comparing their retention times with those of the standards.

-

Quantify the amount of each UDP-azido sugar by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the standards. In some studies, a ratio of approximately 3:1 for UDP-GlcNAz to UDP-GalNAz has been observed in cells treated with this compound.

-

In Vitro GALE Activity Assay

This protocol describes a method to measure the enzymatic activity of GALE in converting UDP-GalNAc to UDP-GlcNAc.

Materials:

-

Purified GALE enzyme

-

UDP-GalNAc (substrate)

-

NAD+ (cofactor)

-

Reaction buffer (e.g., 100 mM glycine, pH 8.7)

-

Quenching solution (e.g., ice-cold water)

-

HPLC system for product analysis

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, NAD+, and UDP-GalNAc.

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified GALE enzyme to the reaction mixture.

-

Incubate for a specific time (e.g., 30 minutes).

-

-

Quenching:

-

Stop the reaction by adding a quenching solution (e.g., ice-cold water or acid).

-

-

Product Analysis:

-

Analyze the reaction mixture by HPLC to separate and quantify the substrate (UDP-GalNAc) and the product (UDP-GlcNAc).

-

Calculate the enzyme activity based on the amount of product formed over time.

-

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows described in this guide.

References

An In-depth Technical Guide to Ac4GalNAz for Studying O-linked N-acetylgalactosamine Glycosylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-linked N-acetylgalactosamine (O-GalNAc) glycosylation is a critical post-translational modification that modulates the function of a vast number of nuclear, cytoplasmic, and secreted proteins. The dynamic and complex nature of O-GlcNAcylation presents significant challenges to its study. This technical guide provides a comprehensive overview of tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz), a powerful chemical tool for the metabolic labeling and analysis of O-GlcNAcylated proteins. We detail its mechanism of action, provide structured quantitative data for experimental design, and present detailed protocols for its application. Furthermore, this guide includes visualizations of key pathways and workflows to facilitate a deeper understanding of the experimental processes.

Introduction to this compound

This compound is a synthetic, cell-permeable analog of N-acetylgalactosamine (GalNAc) that has been chemically modified with a bioorthogonal azide group.[1] The four acetyl groups enhance its membrane permeability, allowing for efficient uptake by cultured cells and in vivo systems.[2][3] Once inside the cell, cytosolic esterases remove the acetyl groups, yielding GalNAz.[1] This modified sugar is then processed through the cellular glycosylation machinery and incorporated into nascent glycoproteins.[4] The presence of the azide moiety allows for the selective attachment of probes for visualization, enrichment, and identification of glycosylated proteins through a highly specific and efficient chemical reaction known as "click chemistry".

Mechanism of Metabolic Labeling

The utility of this compound as a metabolic label stems from its ability to be processed by the cell's natural metabolic pathways. The core steps are as follows:

-

Cellular Uptake and Deacetylation: The acetylated form, this compound, readily crosses the cell membrane. Intracellular esterases then remove the acetyl groups to generate GalNAz.

-

Salvage Pathway and Nucleotide Sugar Formation: GalNAz enters the GalNAc salvage pathway, where it is converted to UDP-GalNAz.

-

Epimerization: A crucial aspect of this compound metabolism is the action of the enzyme UDP-galactose 4-epimerase (GALE), which can interconvert UDP-GalNAz and UDP-N-azidoacetylglucosamine (UDP-GlcNAz). This means that this compound can be incorporated into both mucin-type O-linked glycans and O-GlcNAc modifications on nuclear and cytoplasmic proteins.

-

Glycosyltransferase Incorporation: Glycosyltransferases, such as O-GlcNAc transferase (OGT), utilize the azide-containing nucleotide sugars (UDP-GalNAz and UDP-GlcNAz) as donors to attach the modified sugar onto serine and threonine residues of target proteins.

-

Bioorthogonal Ligation: The incorporated azide serves as a chemical handle for covalent ligation to alkyne- or cyclooctyne-containing probes (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Quantitative Data for Experimental Design

The optimal experimental conditions for this compound labeling can vary depending on the cell line, experimental goals, and downstream analysis. The following tables summarize key quantitative parameters to guide experimental design.

Table 1: Recommended this compound Concentrations for Metabolic Labeling

| Application | Cell Type | Concentration (µM) | Incubation Time (hours) | Reference(s) |

| General Cell Labeling | Various Mammalian | 25-75 | 24-72 | |

| In Vivo Labeling (Mice) | - | 10 | - | |

| In Vivo Labeling (Zebrafish) | Embryos | 200 | 3-120 | |

| Sensitive Cell Lines | - | 10-25 | 24-48 | |

| Long-term Labeling (>48h) | - | 10-50 | >48 | |

| Robust Labeling Control | - | 200 | 24 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C16H22N4O10 | |

| Molecular Weight | 430.37 g/mol | |

| Appearance | White to off-white or grey amorphous solid | |

| Solubility | DMSO, DMF, Methanol, THF, Chloroform | |

| Storage Conditions | -20°C, desiccated |

Detailed Experimental Protocols

Metabolic Labeling of Cultured Cells with this compound

This protocol provides a general procedure for labeling glycoproteins in cultured mammalian cells.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Cultured mammalian cells

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10-50 mM. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent (50-70%) at the time of harvesting.

-

Metabolic Labeling: Dilute the this compound stock solution into the complete cell culture medium to the desired final concentration (typically 25-50 µM). As a negative control, treat a separate set of cells with an equivalent volume of DMSO.

-

Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Cell Harvesting: After incubation, harvest the cells for downstream analysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection

This protocol describes the "click" reaction to attach a reporter molecule to the azide-labeled glycoproteins in cell lysates.

Materials:

-

Cell lysate from this compound-labeled cells

-

Alkyne-probe (e.g., alkyne-biotin or a fluorescent alkyne)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

Procedure:

-

Prepare the CuAAC reaction cocktail: For a typical reaction, mix the alkyne-probe, TCEP, TBTA, and CuSO4 in an appropriate buffer.

-

Ligation Reaction: Add the CuAAC cocktail to the cell lysate. Incubate the reaction for 1 hour at room temperature, protected from light.

-

Sample Preparation for Downstream Analysis:

-

For Western Blotting/In-Gel Fluorescence: Precipitate the proteins (e.g., with methanol/chloroform) and resuspend the pellet in SDS-PAGE sample buffer.

-

For Mass Spectrometry: Proceed with protein digestion and peptide enrichment protocols.

-

Proteomic Analysis Workflow

The identification of O-GlcNAcylated proteins and their specific modification sites can be achieved through a mass spectrometry-based proteomics workflow.

O-GlcNAcylation in Signaling Pathways

O-GlcNAcylation is a key regulator of numerous cellular signaling pathways, often in a dynamic interplay with phosphorylation. It acts as a nutrient sensor, integrating metabolic status with cellular processes like transcription, signal transduction, and cell cycle control.

The Hippo/YAP Pathway

The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. O-GlcNAcylation of the transcriptional co-activator YAP (Yes-associated protein) at Ser109 prevents its phosphorylation at the adjacent Ser127. This inhibition of phosphorylation allows YAP to translocate to the nucleus and promote the expression of pro-proliferative genes.

Applications in Drug Development

The ability to study O-GlcNAcylation with this compound has significant implications for drug development:

-

Target Identification and Validation: Identifying proteins that are differentially O-GlcNAcylated in disease states can reveal novel therapeutic targets.

-

Biomarker Discovery: Changes in O-GlcNAcylation patterns can serve as biomarkers for disease diagnosis, prognosis, and response to therapy.

-

Mechanism of Action Studies: this compound can be used to investigate how drugs affect O-GlcNAcylation dynamics and downstream signaling.

-

Targeted Drug Delivery: The bioorthogonal handle introduced by this compound can be used for the targeted delivery of therapeutic agents to specific cell types or tissues.

Conclusion

This compound has become an indispensable tool for the study of O-GlcNAc glycosylation. Its metabolic incorporation and subsequent detection via click chemistry provide a powerful and versatile platform for the visualization, identification, and functional characterization of O-GlcNAcylated proteins. This technical guide provides a foundational understanding and practical protocols to empower researchers to leverage this technology to unravel the complexities of O-GlcNAcylation in health and disease.

References

Investigating Protein O-GlcNAcylation with Ac4GalNAz: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz) for the investigation of protein O-GlcNAcylation. This powerful chemoproteomic tool enables the metabolic labeling, enrichment, and identification of O-GlcNAcylated proteins, offering profound insights into their roles in cellular signaling and disease.

Introduction to O-GlcNAcylation

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single β-N-acetylglucosamine (O-GlcNAc) moiety is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This modification is crucial for a multitude of cellular processes, acting as a nutrient sensor and integrating various signaling pathways.[1][2][3] The addition and removal of O-GlcNAc are catalyzed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively. Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.

The this compound-Based Metabolic Labeling Strategy

Investigating O-GlcNAcylation has been challenging due to its dynamic nature and the lack of effective antibodies. The development of metabolic labeling with bioorthogonal chemical reporters like this compound has revolutionized the field.

The strategy involves the following key steps:

-

Metabolic Incorporation: this compound, a cell-permeable, peracetylated derivative of N-azidoacetylgalactosamine (GalNAz), is introduced to cells. Intracellular esterases remove the acetyl groups, and the resulting GalNAz is processed through the N-acetylgalactosamine salvage pathway. Through the action of the GALE C4 epimerase, GalNAz is converted to UDP-N-azidoacetylglucosamine (UDP-GlcNAz). OGT then utilizes UDP-GlcNAz as a substrate to transfer the azido-sugar onto target proteins.

-

Bioorthogonal Ligation (Click Chemistry): The incorporated azide group serves as a bioorthogonal handle. This allows for the covalent attachment of reporter molecules, such as biotin or fluorophores, containing a complementary alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

-

Downstream Analysis: The tagged proteins can then be visualized by fluorescence microscopy, enriched for identification by mass spectrometry, or detected by western blotting.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing this compound for O-GlcNAcylation research.

Table 1: Typical Experimental Parameters for this compound Labeling

| Parameter | Value | Cell Type/System | Reference |

| This compound Concentration | 50-200 µM | Cultured Mammalian Cells | |

| 25-100 µM | Primary Neuronal Cultures | ||

| 50 µM | Jurkat Cells | ||

| 250 µM | For co-translational labeling | ||

| Incubation Time | 16-72 hours | Cultured Mammalian Cells | |

| 24-72 hours | Primary Neuronal Cultures | ||

| 48 hours | HeLa Cells | ||

| 3 days | Jurkat Cells | ||

| Stock Solution | 10-50 mM in DMSO | General |

Table 2: Proteomic Identification of O-GlcNAcylation Sites Using this compound

| Number of Identified O-GlcNAc Sites | Number of Identified O-GlcNAcylated Proteins | Cell Type | Notes | Reference |

| 321 | 552 (intracellular) | HeLa cells treated with 1 mM GalNAz for 48h | High-confidence sites identified in at least two of three biological replicates. | |

| 267 | Not specified | HeLa cells treated with 200 µM this compound | 206 sites overlapped with those identified using GalNAz. | |

| >2,000 (peptides) | Not specified | Primary human T-cells | Combined with IsoTaG platform. | |

| >500 (glycopeptides) | Not specified | Primary human T-cells during activation | Significant changes observed during T-cell activation. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol outlines the general procedure for metabolically labeling O-GlcNAcylated proteins in cultured mammalian cells.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

This compound

-

Sterile DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Plate cells at a density that ensures they are in the logarithmic growth phase during the labeling period.

-

Stock Solution Preparation: Prepare a 50 mM stock solution of this compound in sterile DMSO.

-

Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve a final concentration of 50-200 µM. A vehicle control (DMSO alone) should be run in parallel.

-

Incubation: Incubate the cells for 16-72 hours at 37°C in a 5% CO2 incubator.

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated this compound. For adherent cells, they can be detached using a cell scraper or trypsin.

-

Cell Pelleting: Pellet the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for cell lysis.

Protocol 2: Click Chemistry Reaction for Biotin Tagging of Labeled Proteins

This protocol describes the biotinylation of azide-modified proteins in cell lysates using CuAAC.

Materials:

-

Cell lysate from this compound-labeled cells

-

Biotin-alkyne probe

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

Procedure:

-

Prepare Click Chemistry Reaction Cocktail: Prepare a fresh reaction cocktail containing the biotin-alkyne probe, TCEP, TBTA, and CuSO4.

-

Reaction Incubation: Add the reaction cocktail to the cell lysate. Incubate for 1-2 hours at room temperature.

-

Protein Precipitation: Precipitate the proteins to remove excess reagents. This can be achieved using methods like methanol/chloroform precipitation.

-

Resuspend Protein Pellet: Resuspend the protein pellet in a suitable buffer for downstream applications.

Protocol 3: Enrichment of Biotinylated O-GlcNAcylated Proteins

This protocol details the enrichment of biotin-tagged proteins using streptavidin affinity chromatography.

Materials:

-

Biotinylated cell lysate

-

Streptavidin-conjugated beads

-

Wash buffers (e.g., PBS with detergents)

-

Elution buffer (e.g., containing high concentration of biotin or using on-bead digestion)

Procedure:

-

Incubation with Beads: Incubate the biotinylated cell lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Washing: Pellet the beads by centrifugation and wash them extensively with wash buffers to remove non-specifically bound proteins.

-

Elution/On-Bead Digestion:

-

Elution: Elute the bound proteins using a competitive elution buffer.

-

On-Bead Digestion: For mass spectrometry analysis, resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add a protease like trypsin. Incubate overnight at 37°C.

-

Protocol 4: Mass Spectrometry Analysis

This protocol provides a general workflow for the analysis of enriched O-GlcNAcylated peptides by mass spectrometry.

Procedure:

-

Peptide Elution and Desalting: Elute the digested peptides from the beads and desalt them using a C18 StageTip or a similar method.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the glycopeptides. The software should be configured to account for the mass shift corresponding to the remnant of the GalNAz-biotin tag on the glycosylated serine or threonine residues.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for metabolic labeling and analysis of O-GlcNAcylated proteins using this compound.

References

Methodological & Application

Ac4GalNAz Metabolic Labeling Protocol for Cultured Cells: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic glycoengineering using tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz) is a powerful and versatile technique for the investigation of O-linked glycosylation in cultured cells. This method allows for the introduction of a bioorthogonal azide group into cellular glycoproteins, which can then be selectively tagged with probes for visualization, identification, and quantification. This application note provides a comprehensive protocol for the metabolic labeling of cultured cells with this compound, followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for fluorescent detection. Detailed methodologies, quantitative data on labeling efficiency, and diagrams illustrating the workflow and metabolic pathway are included to guide researchers in applying this technique.

Introduction

Glycosylation is a critical post-translational modification that plays a fundamental role in a wide array of biological processes, including cell signaling, adhesion, and immune responses.[1] Dysregulation of glycosylation is implicated in numerous diseases, making the study of glycans essential for understanding disease pathogenesis and for the development of novel therapeutics. Metabolic labeling with this compound offers a robust method to study O-linked glycoproteins.[2] The peracetylated form of N-azidoacetylgalactosamine (GalNAz), this compound, is cell-permeable and is processed by the cell's metabolic machinery, leading to the incorporation of GalNAz into nascent glycoproteins.[3][4] The azide group serves as a bioorthogonal handle, allowing for specific covalent ligation to a fluorescent probe via click chemistry.[5]

Data Presentation

The efficiency of this compound incorporation can vary between cell types and is dependent on the activity of the enzymes in the GalNAc salvage pathway. The following table summarizes quantitative data from various studies, providing a comparison of labeling efficiency with other metabolic reporters.

| Reagent | Cell Line | Method of Analysis | Key Finding | Reference |

| This compound | CHO | Flow Cytometry | 30-fold higher cell surface fluorescence compared to Ac4GlcNAz. | |

| Ac4GlcNAz | CHO | Flow Cytometry | Significantly lower cell surface labeling compared to this compound. | |

| This compound | K-562 | Flow Cytometry | Higher overall cell surface labeling intensity compared to GalNAzMe. | |

| GalNAzMe | K-562 | Flow Cytometry | Moderate glycoprotein labeling efficiency compared to this compound. | |

| This compound | HeLa | Western Blot, Flow Cytometry, Confocal Microscopy | Exhibited excellent labeling abilities. | |

| But4GalNAz | HeLa | Western Blot, Flow Cytometry, Confocal Microscopy | Exhibited excellent labeling abilities, comparable to this compound. | |

| Prop4GalNAz | HeLa | Western Blot, Flow Cytometry, Confocal Microscopy | Effective labeling, comparable to this compound. |

Experimental Protocols

This section details the key experimental procedures for metabolic labeling of cultured cells with this compound and subsequent detection using click chemistry.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in the appropriate culture vessels (e.g., plates with glass coverslips for microscopy) and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to prepare a stock solution of 10-50 mM. Store the stock solution at -20°C.

-

Metabolic Labeling: Dilute the this compound stock solution in complete culture medium to a final concentration of 25-75 µM. As a negative control, treat a separate set of cells with an equivalent volume of DMSO.

-

Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium. Culture the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

Cell Harvesting/Washing: After incubation, wash the cells with ice-cold PBS to remove any unincorporated this compound. The cells are now ready for downstream applications such as cell lysis or fixation.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy

Materials:

-

This compound-labeled cells on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)

-

3% Bovine Serum Albumin (BSA) in PBS (Blocking/Wash Buffer)

-

Click Chemistry Reaction Cocktail:

-

Copper(II) Sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

-

Sodium Ascorbate (freshly prepared)

-

Alkyne-functionalized fluorescent probe (e.g., Alexa Fluor 488 Alkyne)

-

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Fixation: Carefully aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

Washing: Wash the cells three times with PBS.

-

Click Chemistry Reaction: Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. A typical cocktail includes CuSO4, a copper ligand, sodium ascorbate, and the alkyne-fluorophore in PBS. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Washing: Aspirate the click reaction cocktail and wash the cells three times with 3% BSA in PBS.

-

Nuclear Staining (Optional): If desired, counterstain the nuclei with DAPI according to the manufacturer's instructions.

-

Final Washes: Wash the cells three times with PBS.

-

Mounting: Briefly rinse the coverslips with deionized water and mount them onto glass microscope slides using an antifade mounting medium.

-

Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and nuclear stain.

Mandatory Visualizations

Metabolic Pathway of this compound

The peracetylated this compound is cell-permeable. Once inside the cell, esterases remove the acetyl groups, yielding GalNAz. This is then converted to UDP-GalNAz via the GalNAc salvage pathway. The enzyme UDP-galactose 4'-epimerase (GALE) can interconvert UDP-GalNAz and UDP-N-azidoacetylglucosamine (UDP-GlcNAz), allowing for the labeling of both mucin-type O-glycans and O-GlcNAc modifications.

Caption: Metabolic pathway of this compound incorporation into glycoproteins.

Experimental Workflow

The experimental workflow for this compound metabolic labeling and detection involves two main stages: metabolic incorporation of the azide-modified sugar and subsequent fluorescent labeling via click chemistry.

Caption: Experimental workflow for this compound labeling and detection.

Studying Signaling Pathways

This compound metabolic labeling is a valuable tool for studying the role of O-GlcNAcylation in cellular signaling. For example, by labeling O-GlcNAcylated proteins, researchers can identify which proteins in a specific signaling cascade are modified, quantify changes in glycosylation levels in response to stimuli, and elucidate the functional consequences of these modifications.

Caption: Integration of this compound labeling to study signaling pathways.

References

Unveiling Cellular Glycosylation: A Guide to Using Ac4GalNAz in Living Cells

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) is a powerful chemical tool for the metabolic labeling and visualization of glycans in living cells.[1][2][3] This cell-permeable analog of the natural monosaccharide N-acetylgalactosamine (GalNAc) is processed by the cell's metabolic machinery and incorporated into glycoproteins.[1][4] The key to its utility lies in the azide group, a bioorthogonal handle that allows for specific chemical ligation to probes for visualization and analysis.

Once inside the cell, cytosolic esterases remove the acetyl groups, yielding GalNAz. This is then converted into UDP-GalNAz, which can be used by glycosyltransferases to incorporate GalNAz into mucin-type O-linked glycans. Additionally, UDP-GalNAz can be epimerized to UDP-N-azidoacetylglucosamine (UDP-GlcNAz), allowing for the labeling of O-GlcNAcylated proteins in the nucleus and cytoplasm. This metabolic cross-talk enables the study of two distinct types of glycosylation with a single probe.

The azide group serves as a target for bioorthogonal "click chemistry" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the covalent attachment of various reporter molecules, such as fluorophores or biotin, enabling applications in cellular imaging, proteomics, and drug development.

Data Presentation

Table 1: Recommended Conditions for Metabolic Labeling with this compound

| Parameter | Recommended Range | Cell Type Examples | Notes |

| This compound Concentration | 25-75 µM | HeLa, HEK293T, CHO, hUCB-EPCs | Optimal concentration should be determined empirically for each cell line and experimental goal. Higher concentrations (>20 µM) may have functional effects in some cell types. |

| Incubation Time | 24-72 hours | Various mammalian cell lines | Longer incubation times generally lead to increased labeling. |

| Solvent for Stock Solution | DMSO | - | Prepare a stock solution of 10-50 mM. |